molecular formula C8H7BrClNO3 B2374296 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid CAS No. 1446408-04-3

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid

Cat. No.: B2374296
CAS No.: 1446408-04-3
M. Wt: 280.5
InChI Key: WXLJJMYMMPSVPV-UHFFFAOYSA-N
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Description

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, bromo, chloro, and methoxy substituents on the benzene ring

Scientific Research Applications

2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The safety and hazards associated with “2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid” would depend on factors like its reactivity and toxicity. Compounds containing bromine and chlorine are often hazardous and require careful handling .

Future Directions

The future directions for research on “2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid” would depend on its potential applications. For instance, if it’s a key intermediate in the synthesis of a promising drug, future research might focus on optimizing its synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:

    Nitration: Introduction of a nitro group to the benzene ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of bromo and chloro substituents.

    Methoxylation: Introduction of the methoxy group.

Industrial Production Methods: Industrial production often involves optimizing these steps for higher yields and cost-effectiveness. For example, using dimethyl terephthalate as a starting material, the compound can be synthesized through nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.

    Reduction: Reduction reactions can modify the nitro group if present.

    Substitution: The bromo and chloro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Conversion to corresponding amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Comparison with Similar Compounds

  • 2-Amino-5-bromo-4-methoxybenzoic acid
  • 2-Amino-5-chloro-3-methoxybenzoic acid
  • 4-Amino-5-chloro-2-methoxybenzoic acid

Comparison: 2-Amino-4-bromo-5-chloro-3-methoxybenzoic acid is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

Properties

IUPAC Name

2-amino-4-bromo-5-chloro-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClNO3/c1-14-7-5(9)4(10)2-3(6(7)11)8(12)13/h2H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXLJJMYMMPSVPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1Br)Cl)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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